Product packaging for Methyl 3-(1H-pyrazol-3-YL)benzoate(Cat. No.:CAS No. 168619-00-9)

Methyl 3-(1H-pyrazol-3-YL)benzoate

Cat. No.: B2378521
CAS No.: 168619-00-9
M. Wt: 202.213
InChI Key: ISBXXEWIFBAFNF-UHFFFAOYSA-N
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Description

Methyl 3-(1H-pyrazol-3-yl)benzoate (CAS 168619-00-9) is a chemical compound with the molecular formula C 11 H 10 N 2 O 2 and a molecular weight of 202.21 g/mol. It is provided with a minimum purity of 98% and is characterized by the canonical SMILES string COC(=O)C1=CC=CC(C2=NNC=C2)=C1 . As a benzoate ester featuring a 1H-pyrazole moiety, this compound serves as a valuable building block in medicinal chemistry and drug discovery research. Pyrazole-containing scaffolds are recognized as privileged structures in the design of bioactive molecules and are extensively investigated for their potential as inhibitors of various therapeutic targets . Recent scientific literature highlights that derivatives of this chemical class, particularly 3,5-diarylpyrazoles, are being optimized as potent and selective inhibitors for metalloproteinases such as meprin α and β, which are emerging targets in fibrotic diseases, cancers, and Alzheimer's disease . Furthermore, pyrazole-based compounds demonstrate significant antitumor properties, with some analogues functioning as tubulin polymerization inhibitors . Safety Information: This product is classified as harmful and carries the GHS07 hazard warning. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines . This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B2378521 Methyl 3-(1H-pyrazol-3-YL)benzoate CAS No. 168619-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(1H-pyrazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-3-8(7-9)10-5-6-12-13-10/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBXXEWIFBAFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Methyl 3 1h Pyrazol 3 Yl Benzoate and Analogs

Established Synthetic Pathways for 1H-Pyrazol-3-yl Benzoate (B1203000) Frameworks

Traditional methods for the synthesis of pyrazole (B372694) derivatives remain fundamental in organic chemistry. These pathways often involve condensation and cyclization reactions that are reliable and well-documented.

Condensation Reactions with Hydrazine (B178648) Derivatives

The most common and straightforward approach to constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. mdpi.commdpi.com For the synthesis of a 3-substituted pyrazole, a β-ketoester or a similar 1,3-dielectrophilic reagent is typically employed. mdpi.com The reaction of hydrazine hydrate (B1144303) with a compound like ethyl 3-oxo-3-(3-methoxycarbonylphenyl)propanoate would directly yield the desired pyrazole ring attached to the benzoate group. mdpi.commdpi.com The regioselectivity of this reaction, determining which nitrogen of the hydrazine derivative attacks which carbonyl group, can be influenced by the steric and electronic properties of the substituents on both reactants. nih.gov

For instance, the reaction of various β-aminoenones with monosubstituted hydrazines has been studied to understand the regioselectivity, with less bulky groups on the enone generally leading to higher regioselectivity. nih.gov Similarly, nano-ZnO has been shown to be an efficient catalyst for the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine, producing the corresponding pyrazole in high yield. nih.gov

Cyclization Approaches from Hydrazones and Precursors

An alternative established route involves the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. nih.govacs.org This can be achieved by first reacting a ketone or aldehyde with hydrazine to form a hydrazone, which is then cyclized. For example, α,β-alkynic hydrazones, prepared from the reaction of hydrazines with propargyl aldehydes or ketones, can undergo electrophilic cyclization to yield pyrazole derivatives. nih.govacs.orgacs.org This cyclization can be mediated by reagents like copper(I) iodide or molecular iodine. nih.govacs.orgacs.org

Another approach involves the in-situ formation of pyrazoline intermediates from the condensation of ketones, aldehydes, and hydrazine monohydrochloride, which are then oxidized to pyrazoles. organic-chemistry.org Bromine or simply heating in DMSO under an oxygen atmosphere can be used for this oxidation step. organic-chemistry.org

Esterification Processes for Benzoate Moiety Formation

In cases where the pyrazole ring is synthesized with a different functional group at the 3-position of the phenyl ring, a subsequent esterification step is necessary to introduce the benzoate moiety. If the starting material contains a carboxylic acid group, standard esterification methods such as Fischer-Speier esterification (reaction with methanol (B129727) in the presence of a strong acid catalyst) can be employed. Alternatively, reaction with thionyl chloride to form the acid chloride followed by treatment with methanol is a common and effective method.

Novel and Advanced Synthetic Protocols for Pyrazole-Benzoate Scaffolds

Recent advancements in organic synthesis have led to the development of more efficient, atom-economical, and environmentally friendly methods for constructing pyrazole-benzoate scaffolds. These include multicomponent reactions and the use of various catalytic systems.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as powerful tools for the synthesis of complex molecules like pyrazole derivatives. nih.govbeilstein-journals.orgnih.gov A one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of a substituted aromatic aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne. organic-chemistry.org This approach offers operational simplicity and good yields. organic-chemistry.org

Another MCR strategy involves the in-situ generation of 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides, which then react with hydrazines in a one-pot fashion to yield pyrazoles. nih.govbeilstein-journals.org This method avoids the need to isolate the often-unstable 1,3-dicarbonyl intermediates. nih.govbeilstein-journals.org Furthermore, fused pyrazole systems like pyrano[2,3-c]pyrazoles can be synthesized via four-component reactions of aldehydes, hydrazine hydrate, β-ketoesters, and malononitrile. mdpi.com

Catalytic Synthesis Methods

The use of catalysts has significantly improved the efficiency and selectivity of pyrazole synthesis. mdpi.comorganic-chemistry.orgresearchgate.net Both homogeneous and heterogeneous catalysts have been employed.

Transition Metal Catalysis: Rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a mild and efficient route to highly substituted pyrazoles. organic-chemistry.org This reaction proceeds through an unexpected C-N bond cleavage and intramolecular cyclization. organic-chemistry.org Copper catalysts are also widely used. For example, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones offers a convenient method for preparing a broad range of pyrazole derivatives. organic-chemistry.org Copper(II) nitrate (B79036) has been used as a catalyst for the acid-free condensation of 1,3-diketones with substituted hydrazines at room temperature. mdpi.com

Nanoparticle Catalysis: In recent years, nanoparticle-based catalysts have gained attention due to their high surface area and catalytic activity. For instance, in-situ generated palladium nanoparticles (PdNPs) in an environmentally friendly PEG-400/H2O medium have been used for the one-pot regioselective synthesis of 3,5-disubstituted and 3,4,5-trisubstituted pyrazoles. mdpi.com

Other Catalytic Systems: Lewis acids, such as ytterbium perfluorooctanoate (Yb(PFO)₃), have been shown to be effective catalysts for the three-component synthesis of polysubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. nih.govbeilstein-journals.org Organocatalysts, like L-proline, have been used to catalyze the Knoevenagel condensation reaction in the synthesis of pyrazol-pyrimidine derivatives. researchgate.net

Below is a table summarizing some of the advanced catalytic methods for pyrazole synthesis:

Catalyst SystemReactantsProduct TypeKey Features
[Cp*RhCl₂]₂ / NaOAcHydrazines, AlkynesHighly substituted pyrazolesMild conditions, unexpected C-N bond cleavage. organic-chemistry.org
CuI / Triethylamineα,β-Alkynic hydrazonesPyrazole derivativesGood to excellent yields, tolerates various functional groups. nih.govacs.org
Pd-Nanoparticles (in PEG-400/H₂O)Not specified3,5-disubstituted and 3,4,5-trisubstituted pyrazolesEnvironmentally friendly, regioselective. mdpi.com
Copper(II) nitrate1,3-Diketones, Hydrazines1,3,5-trisubstituted and fully substituted pyrazolesRoom temperature, acid-free conditions. mdpi.com
Yb(PFO)₃Aldehydes, β-Ketoesters, HydrazinesPolysubstituted pyrazolesMild and highly efficient. nih.govbeilstein-journals.org
Nano-ZnOEthyl acetoacetate, Phenylhydrazine3-methyl-1-phenyl-1H-pyrazol-5-olEfficient, high yield. nih.gov
Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful and efficient pathways for the synthesis and functionalization of pyrazole-benzoate analogs. These methods, particularly direct C-H functionalization, provide an advantage over traditional cross-coupling reactions by not requiring pre-functionalized pyrazoles, thus enabling the formation of a diverse range of functionalized products in a single step. nih.govresearchgate.netrsc.org

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are arguably among the most effective methods for forming the crucial aryl-aryl bond between the pyrazole and benzoate rings. acs.org This reaction typically involves the coupling of an organoboron reagent with an organohalide. acs.org For example, a key biaryl intermediate for a pharmaceutical candidate was synthesized via a Suzuki coupling catalyzed by Pd(OAc)₂ and PPh₃, using Na₂CO₃ as the base in a mixed solvent system. acs.org

Copper-catalyzed reactions also play a significant role, especially in C-N coupling reactions to form N-aryl pyrazoles. acs.org The Ullmann condensation, often facilitated by copper catalysts and auxiliary ligands, enables the coupling of pyrazoles with aryl halides. acs.org For instance, the synthesis of a corticotropin-releasing factor antagonist involved the copper-catalyzed coupling of an iodide and a pyrazole, with CuI as the catalyst and a diamine ligand. acs.org The addition of silver benzoate has been shown to facilitate challenging copper-catalyzed C-N couplings of iodoazoles with aromatic nitrogen heterocycles, improving yields for otherwise low-yielding reactions. nih.gov

The inherent electronic properties of the pyrazole ring influence the regioselectivity of these C-H functionalization reactions. researchgate.net The C-5 position is electrophilic, making its proton the most acidic and facilitating arylation, while the C-4 position is a nucleophilic center, favoring electrophilic aromatic substitution. researchgate.net The nitrogen atom at the N2 position often acts as a directing group, guiding the functionalization to specific sites on an attached aromatic ring. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions in Pyrazole Synthesis

Catalyst/Ligand SystemReaction TypeSubstratesProduct TypeYieldReference
Pd(OAc)₂ / PPh₃Suzuki-Miyaura CouplingBoronic acid and aryl bromideBiaryl pyrazole intermediate--- acs.org
CuI / 1,2-diaminocyclohexaneGoldberg-type CouplingOxazolidinone and aryl bromideN-arylated oxazolidinone97% acs.org
CuI / (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamineUllmann CondensationIodide and pyrazoleN-aryl pyrazole90% acs.org
CuI / Silver Benzoate / 4,7-dimethoxy-1,10-phenanthrolineC-N Coupling4-iodo-1H-pyrazole and 2-phenyl-1,3-oxazole4-(4-Iodo-1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole31% nih.gov
Organocatalysis and Biocatalysis Approaches

Organocatalysis has emerged as a significant strategy in the synthesis of heterocyclic compounds, including pyrazoles, offering a metal-free alternative that aligns with green chemistry principles. nih.gov These reactions often proceed under mild conditions and can provide high levels of stereocontrol.

For the synthesis of complex pyrazole derivatives, organocatalysts such as cinchona alkaloids have been used to achieve the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles. nih.gov This is accomplished through a tandem Michael addition and Thorpe-Ziegler type reaction. nih.gov The process can even be performed as a three or four-component reaction, starting from simple, readily available materials like aromatic aldehydes, malononitrile, and 2-pyrazolin-5-ones, to generate molecular complexity in a single pot. nih.gov

Secondary amines have been employed as "green promoters" for the inverse-electron-demand [3+2] cycloaddition of carbonyl compounds and diazoacetates, yielding substituted pyrazoles with high regioselectivity. nih.gov This method is notable for its operational simplicity and the use of an inexpensive catalyst at room temperature. nih.gov Furthermore, chiral pyrazole derivatives themselves have been synthesized and investigated as organocatalysts, for instance, in asymmetric Henry reactions involving nitromethane (B149229) and p-nitrobenzaldehyde. mjcce.org.mk The asymmetric synthesis of chiral bis-heterocyclic molecules containing both pyrazole and isoxazole (B147169) moieties has been achieved with low catalyst loading through the Michael addition of pyrazolyl nitroalkenes with 1,3-dicarbonyl derivatives, resulting in high enantiomeric excess. rsc.org

Biocatalysis, while a burgeoning field, has seen less specific application in the direct synthesis of the methyl 3-(1H-pyrazol-3-yl)benzoate core compared to organocatalysis. However, the principles of biocatalysis are integral to green chemistry approaches, emphasizing the use of enzymes and biological systems to perform chemical transformations under environmentally benign conditions.

Table 2: Organocatalytic Approaches to Pyrazole Synthesis

CatalystReaction TypeReactantsProductEnantiomeric Excess (ee)Reference
Cinchona AlkaloidsTandem Michael addition-Thorpe-Ziegler2-Pyrazolin-5-ones and benzylidenemalononitrilesDihydropyrano[2,3-c]pyrazolesUp to >99% nih.gov
Secondary Amines[3+2] CycloadditionCarbonyl compounds and diazoacetatesSubstituted pyrazolesN/A (focus on regioselectivity) nih.gov
Chiral Pyrazole DerivativesHenry ReactionNitromethane and p-nitrobenzaldehydeChiral nitroalcohols--- mjcce.org.mk
Chiral AmineMichael AdditionPyrazolyl nitroalkenes and 1,3-dicarbonylsChiral bis-heterocyclic derivativesUp to 99% rsc.org

Green Chemistry Principles in Pyrazole-Benzoate Synthesis

The application of green chemistry principles to the synthesis of pyrazole derivatives is a growing area of research, aimed at reducing the environmental impact of chemical processes. nih.gov Key strategies include the use of safer solvents like water, solvent-free reaction conditions, and alternative energy sources such as microwave and ultrasound irradiation to enhance reaction efficiency and reduce energy consumption. thieme-connect.comresearchgate.net

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers numerous advantages, including reduced waste, lower energy usage, easier separation of products, and often faster reaction rates. tandfonline.comtandfonline.com Several solvent-free methods have been developed for pyrazole synthesis.

One approach involves grinding reactants together, sometimes with a solid catalyst. researchgate.net For example, NH-pyrazoles have been synthesized by grinding the reactants, which avoids the use of bulk solvents. researchgate.netresearchgate.net Another technique employs a catalytic amount of a substance like tetrabutylammonium (B224687) bromide (TBAB) under solvent-free conditions at room temperature to produce highly functionalized pyrazoles in good yields and shorter reaction times. tandfonline.comtandfonline.com

Furthermore, innovative catalysts such as silica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA) have been used to facilitate the efficient preparation of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) in a solvent-free environment at 80 °C, with the catalyst being recyclable for multiple cycles without significant loss of activity. nih.gov Microwave-assisted synthesis is also frequently coupled with solvent-free conditions, leading to rapid and efficient formation of pyrazole derivatives from the ring-opening reactions of epoxides with pyrazoles. nih.govnih.gov

Aqueous Medium Syntheses

Water is considered the universal green solvent, and its use in organic synthesis is highly desirable. thieme-connect.comresearchgate.net Several methodologies have been developed for synthesizing pyrazole derivatives in an aqueous medium.

One-pot, multi-component reactions are particularly well-suited for aqueous synthesis. For instance, pyrano[2,3-c]pyrazoles can be synthesized in high yields through a four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in water. researchgate.netresearchgate.net These reactions can be catalyzed by simple, environmentally benign catalysts like sodium benzoate or even natural catalysts like lemon peel powder. thieme-connect.comresearchgate.netsemanticscholar.org The use of surfactants to create micellar environments in water can also facilitate the synthesis of pyrazoles from reactants like ethyl diazoacetate and alkynes, offering an alternative to organic solvents. researchgate.net A highly efficient method for synthesizing pyrazole-3-carboxylates uses semicarbazide (B1199961) hydrochloride instead of toxic hydrazine, with the reaction proceeding under "on water" conditions, where a slurry of reactants in a small amount of water is heated. rsc.org

Microwave and Ultrasound-Assisted Synthesis

Alternative energy sources like microwave (MW) irradiation and ultrasound have become powerful tools in green chemistry for accelerating organic reactions. researchgate.netrsc.org These techniques often lead to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. acs.orgnih.gov

Microwave-assisted synthesis has been widely applied to produce pyrazole derivatives. dergipark.org.tr Reactions that would take hours under conventional reflux can often be completed in minutes using microwave heating. acs.orgnih.gov For example, the synthesis of 1-aryl-1H-pyrazole-5-amines from aryl hydrazines and 3-aminocrotononitrile (B73559) can be completed in 10-15 minutes in a microwave reactor. youtube.com This rapid heating has been used for various pyrazole syntheses, including one-pot procedures starting from substituted benzaldehydes and hydrazine derivatives. dergipark.org.tr Solvent-free microwave-assisted synthesis is particularly effective, combining the benefits of both green approaches. nih.govnih.gov

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. researchgate.netnih.gov This method has been successfully used for the synthesis of pyrazolone (B3327878) derivatives and pyrano[2,3-c]pyrazoles. researchgate.netresearchgate.net For instance, the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles can be carried out under ultrasonic irradiation in an aqueous medium, providing excellent yields with a simple operational procedure. researchgate.net Like microwave irradiation, ultrasound can significantly reduce reaction times and improve yields. researchgate.netresearchgate.net

Table 3: Comparison of Green Synthesis Methods for Pyrazole Analogs

MethodConditionsCatalyst/MediumReaction TimeYieldReference
Solvent-FreeRoom TemperatureTetrabutylammonium bromide (TBAB)Shorter times75-86% tandfonline.comtandfonline.com
Solvent-Free80 °CSilica-bonded N-(propylaminobenzene)sulfonic acid (SBPASA)20 minUp to 98% nih.gov
Aqueous Medium---Sodium benzoateShorter timesHigh yields researchgate.net
Aqueous MicellarpH 5.5TPGS-750-M/H₂O---80% researchgate.net
Microwave-Assisted120 °C, 70-100 WAqueous medium, weak base20 min60-80% dergipark.org.tr
Microwave-Assisted------9-10 min79-92% acs.org
Ultrasound-AssistedRoom TemperatureCyanuric acid / 1-methyl imidazole (B134444) in aqueous medium---Excellent researchgate.net
Ultrasound-Assisted------30 minHigh yields researchgate.net

Derivatization and Functionalization Strategies for this compound Analogs

Once the core pyrazole-benzoate scaffold is synthesized, further derivatization and functionalization are often necessary to explore structure-activity relationships or develop new materials. These transformations can target various positions on both the pyrazole and benzoate rings.

Strategies for functionalization often rely on the inherent reactivity of the pyrazole ring or employ transition-metal-catalyzed C-H functionalization. researchgate.netrsc.org The nitrogen atoms of the pyrazole ring can be alkylated or arylated. For example, a series of (E)-methyl 5-(1-(2-(2-benzylidenehydrazinyl)-2-oxoethyl)-1H-pyrazol-3-yl)-2-chlorobenzylcarbamate derivatives were synthesized, demonstrating functionalization at the N1 position of the pyrazole ring. connectjournals.com

The carbon atoms of the pyrazole ring can also be functionalized. C-H arylation, alkenylation, and alkynylation are known methods for modifying the pyrazole core, often directed by the pyrazole nitrogen atoms. researchgate.net For instance, C-4 bromination of a pyrazole derivative has been achieved using N-bromosuccinimide (NBS) under microwave irradiation. dergipark.org.tr This halogenated intermediate can then serve as a handle for further cross-coupling reactions to introduce a wide variety of substituents.

Functionalization can also occur on the benzoate portion of the molecule. Standard aromatic substitution reactions can be employed, depending on the existing substituents. The ester group itself is a versatile functional handle that can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, or other derivatives, as demonstrated by the synthesis of methyl 4-(4,5-dihydro-5-[(Z)phenyl]-1H-pyrazol-3-yl)-2-methylbenzohydrazide from the corresponding methyl benzoate analog. asianpubs.org These transformations allow for the introduction of diverse functional groups and the extension of the molecular structure.

Substituent Introduction on the Pyrazole Ring

The pyrazole ring within the this compound scaffold is amenable to various chemical modifications, including N-alkylation and electrophilic substitution at the C4 position. These transformations are crucial for tuning the electronic and steric properties of the molecule, which can significantly impact its biological activity and material properties.

N-Alkylation:

The nitrogen atom at the N1 position of the pyrazole ring can be readily alkylated to introduce a variety of substituents. This reaction is typically carried out under basic conditions to deprotonate the pyrazole nitrogen, followed by reaction with an alkylating agent. Common bases used for this purpose include potassium carbonate and sodium hydride. beilstein-journals.orgresearchgate.net For instance, the reaction of a 3-substituted pyrazole with an alkyl halide in the presence of a base leads to the formation of the corresponding N-alkylated product. researchgate.net While the N-alkylation of pyrazoles can sometimes lead to a mixture of N1 and N2 isomers, the regioselectivity can be influenced by the nature of the substituents on the pyrazole ring and the reaction conditions. researchgate.netmdpi.com In the case of 3-substituted pyrazoles, N1-alkylation is often the major product. researchgate.net The use of microwave irradiation in solvent-free conditions with sodium hydrogen carbonate has been reported as an efficient method for N-alkylation of pyrazoles, providing good yields and avoiding side reactions. researchgate.net

Table 1: N-Alkylation of Pyrazole Derivatives

Starting Material Alkylating Agent Base Solvent Product Reference
3-Substituted Pyrazole Alkyl Halide K₂CO₃ DMSO N1-Alkyl-3-substituted pyrazole researchgate.net
Pyrazole Alkyl Bromide NaH THF N1-Alkylpyrazole beilstein-journals.org

Electrophilic Substitution:

The C4 position of the pyrazole ring is susceptible to electrophilic substitution reactions, such as halogenation and nitration. researchgate.netresearchgate.net Halogenation, in particular, is a common strategy to introduce a handle for further functionalization through cross-coupling reactions.

Halogenation: Direct C-H halogenation of the pyrazole ring can be achieved using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). beilstein-archives.orgbeilstein-archives.org These reactions are often carried out under mild, metal-free conditions, with dimethyl sulfoxide (B87167) (DMSO) sometimes acting as both a solvent and a catalyst. beilstein-archives.orgbeilstein-archives.org For 3-aryl-1H-pyrazol-5-amines, halogenation occurs selectively at the C4 position. beilstein-archives.orgbeilstein-archives.org The presence of an ester group on the pyrazole ring is also well-tolerated in these reactions. beilstein-archives.org

Nitration: Nitration of the pyrazole ring can be accomplished using standard nitrating agents. For example, methyl 3-(4-methylfurazan-3-yl)-1Н-pyrazole-5-carboxylate can be nitrated to introduce a nitro group at the C4 position of the pyrazole ring. researchgate.net The resulting nitro group can then be a precursor for other functional groups, such as an amino group, through reduction.

Table 2: Electrophilic Substitution on the Pyrazole Ring

Starting Material Reagent Conditions Product Reference
3-Aryl-1H-pyrazol-5-amine NBS/NIS/NCS DMSO, Room Temperature 4-Halogenated-3-aryl-1H-pyrazol-5-amine beilstein-archives.orgbeilstein-archives.org

Modifications of the Benzoate Moiety

The benzoate ester group of this compound provides another site for chemical modification, primarily through hydrolysis to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, most notably amides.

Hydrolysis:

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(1H-pyrazol-3-yl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed, often using a base such as sodium hydroxide (B78521) in a mixture of water and an organic solvent like methanol. researchgate.net The reaction is typically heated to drive it to completion. The resulting carboxylate salt is then acidified to yield the free carboxylic acid. High-temperature water has also been shown to promote the hydrolysis of methyl benzoates. dergipark.org.tr

Amide Bond Formation:

The carboxylic acid obtained from the hydrolysis of the methyl ester is a versatile intermediate for the synthesis of a wide range of amide derivatives. Standard amide coupling procedures can be employed, which involve the activation of the carboxylic acid followed by reaction with an amine. asianpubs.org A variety of coupling reagents are available for this transformation, including carbodiimides (e.g., DCC), phosphonium (B103445) salts (e.g., PyBOP), and uranium salts. beilstein-archives.org The choice of coupling reagent and reaction conditions can be critical, especially for challenging couplings, such as those involving weakly nucleophilic anilines. beilstein-archives.org The development of amide bond forming reactions in aqueous media is also an area of active research. chim.it

Table 3: Amide Coupling Reagents

Reagent Class Examples Reference
Carbodiimides DCC, EDC beilstein-archives.org
Phosphonium Salts PyBOP, HBTU beilstein-archives.org
Uranium Salts TPTU, COMU beilstein-archives.orgchim.it

Scaffold Decoration and Diversification Approaches

The this compound scaffold can be further decorated and diversified by combining the modifications described above and by employing other synthetic strategies. This allows for the creation of large libraries of compounds with diverse structures and properties for various applications.

One approach to diversification involves the synthesis of the core scaffold from different starting materials. For example, methyl 4-(1H-pyrazol-3-yl)benzoate has been synthesized from methyl 4-acetylbenzoate, which is then converted to a chalcone-like intermediate before cyclization with hydrazine hydrate. chemicalbook.com A similar strategy starting from 4-acetyl-2-methylbenzoic acid has been used to produce related pyrazoline derivatives. asianpubs.org The initial synthesis of this compound itself can be achieved through the cyclocondensation of methyl 3-(3-(dimethylamino)acryloyl)benzoate with hydrazine hydrate.

Another diversification strategy involves using the pyrazole or benzoate moieties as platforms for building more complex structures. For instance, the pyrazole ring can be used in multicomponent reactions or as a directing group for further functionalization. The benzoate moiety, after conversion to other functional groups, can also serve as a handle for attaching other molecular fragments. The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrates how both the pyrazole and benzoyl components can be varied to create a library of compounds with potential biological activity. asianpubs.org

Furthermore, the pyrazole ring can participate in the formation of fused heterocyclic systems. For example, 1-phenyl- and 1-methyl-1H-pyrazol-3-ols can be used as starting materials to synthesize benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives through a sequence of O-acylation, Fries rearrangement, and cyclization. researchgate.net This highlights the potential of the pyrazole scaffold to be incorporated into more complex, polycyclic structures.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 3 1h Pyrazol 3 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei.

¹H NMR Spectral Analysis for Proton Environments

The proton NMR (¹H NMR) spectrum of Methyl 3-(1H-pyrazol-3-yl)benzoate is expected to exhibit distinct signals corresponding to each unique proton in the molecule. Based on the analysis of similar structures, the predicted chemical shifts are detailed below.

The protons of the benzoate (B1203000) ring are anticipated to appear in the aromatic region (δ 7.0-8.5 ppm). The H-2' proton, being ortho to the electron-withdrawing ester group and the pyrazole (B372694) substituent, would likely be the most deshielded. The H-6' proton, also ortho to the ester group, would resonate at a downfield chemical shift as well. The H-4' and H-5' protons would appear at slightly more upfield positions.

The pyrazole ring protons are expected to show characteristic shifts. The H-4 proton of the pyrazole ring typically appears as a triplet, while the H-5 proton would be a doublet. The N-H proton of the pyrazole ring is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. The methyl protons of the ester group (-OCH₃) would present as a sharp singlet, typically around δ 3.9 ppm.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2'~8.2Singlet (or narrow triplet)-
H-4'~7.6Triplet~7.8
H-5'~7.9Doublet~7.8
H-6'~8.1Doublet~7.8
H-4 (pyrazole)~6.8Doublet~2.3
H-5 (pyrazole)~7.7Doublet~2.3
NH (pyrazole)~13.0Broad Singlet-
OCH₃~3.9Singlet-

¹³C NMR Spectral Analysis for Carbon Frameworks

The carbon-13 NMR (¹³C NMR) spectrum provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around δ 166 ppm. The aromatic carbons of the benzoate ring would resonate in the range of δ 128-135 ppm. The carbon attached to the pyrazole ring (C-3') and the carbon attached to the ester group (C-1') will have distinct chemical shifts influenced by their substituents. The pyrazole ring carbons are expected in the δ 105-150 ppm region. The methyl carbon of the ester group will appear significantly upfield, generally around δ 52 ppm.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~166.0
C-1'~131.0
C-2'~130.0
C-3'~134.0
C-4'~129.0
C-5'~129.5
C-6'~132.0
C-3 (pyrazole)~148.0
C-4 (pyrazole)~106.0
C-5 (pyrazole)~130.0
OCH₃~52.5

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity of the protons on the benzoate ring (H-4', H-5', H-6') and the pyrazole ring (H-4, H-5).

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₁H₁₀N₂O₂), the expected monoisotopic mass is approximately 202.07 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 202. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 171, or the loss of the entire ester group (-COOCH₃) to yield a fragment at m/z 143. Further fragmentation of the pyrazolyl-phenyl cation could also be observed. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments with high accuracy.

Predicted Mass Spectrometry Data for this compound

m/zPredicted Identity
202[M]⁺
171[M - OCH₃]⁺
143[M - COOCH₃]⁺
116[C₇H₄N₂]⁺ (fragment from pyrazolyl-phenyl core)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1720 cm⁻¹. The N-H stretching vibration of the pyrazole ring would likely appear as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would appear in the 1450-1600 cm⁻¹ region. Finally, the C-O stretching of the ester group would likely produce a strong band in the 1200-1300 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (pyrazole)3200-3400Medium, Broad
Aromatic C-H Stretch3050-3150Medium
Aliphatic C-H Stretch2950-2990Medium
C=O Stretch (ester)~1720Strong
C=C/C=N Stretch (aromatic/pyrazole)1450-1600Medium to Strong
C-O Stretch (ester)1200-1300Strong

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would need to be grown.

Crystal Packing and Intermolecular Interactions

Detailed information regarding the crystal packing and specific intermolecular interactions of this compound is not available in the surveyed scientific literature. Analysis of these features requires crystallographic data, which has not been publicly reported for this compound.

Conformational Analysis in the Solid State

A conformational analysis of this compound in the solid state is currently not possible. Such an analysis, including the determination of torsion angles and the relative orientation of the pyrazole and benzoate rings, is dependent on the results of a single-crystal X-ray diffraction study, which has not been found in the public domain.

Computational Chemistry and Theoretical Investigations of Methyl 3 1h Pyrazol 3 Yl Benzoate

Molecular Modeling Techniques in Pyrazole-Benzoate Research

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules, offering predictions of their conformations, dynamics, and interactions.

Conformational analysis of Methyl 3-(1H-pyrazol-3-yl)benzoate is critical for understanding its three-dimensional structure and flexibility. The molecule's key feature is the rotational freedom around the single bond connecting the pyrazole (B372694) and benzoate (B1203000) rings. This rotation gives rise to different conformers with varying steric energies.

Energy minimization calculations are employed to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. Theoretical studies indicate that the lowest energy conformation is typically a non-planar arrangement. The dihedral angle between the pyrazole and the phenyl ring is a crucial parameter, with studies on similar phenylpyrazole structures showing that a twisted conformation is energetically favored over a planar one to minimize steric hindrance.

Table 1: Calculated Dihedral Angles for Phenylpyrazole Derivatives (Note: Data for the specific title compound is not publicly available; this table represents typical findings for structurally related compounds.)

Compound ClassDihedral Angle (Pyrazole-Phenyl)Computational Method
Phenylpyrazole Derivatives20° - 40°DFT (B3LYP/6-31G*)
Substituted Phenylpyrazoles15° - 35°MP2/cc-pVDZ

This interactive table allows sorting by column.

While conformational analysis identifies static, low-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule flexes, rotates, and vibrates at a given temperature.

For this compound, MD simulations can illustrate the dynamic equilibrium between different rotamers (conformers that interconvert through bond rotation). These simulations can map the transitions between various twisted conformations around the pyrazole-benzoate linkage, providing insight into the flexibility of the molecule in different environments, such as in a solvent. The trajectory data from MD can be used to calculate average properties and understand the conformational space accessible to the molecule at physiological temperatures.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a highly accurate description of the electronic structure of molecules.

DFT has become the workhorse of computational chemistry for studying medium-sized organic molecules like this compound. It provides a good balance between computational cost and accuracy for determining electronic properties.

Geometry optimization is a fundamental DFT calculation that locates the minimum energy structure of a molecule. For this compound, this process refines the bond lengths, bond angles, and dihedral angles to predict the most stable 3D arrangement. The results of such calculations typically confirm that a twisted conformation between the two rings is the most stable.

Following optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, such as the C-H stretch, C=O stretch of the ester, and N-H stretch of the pyrazole.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Pyrazole Derivatives (Note: Data for the specific title compound is not publicly available; this table represents typical findings for structurally related compounds.)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Pyrazole N-HStretching3450 - 3500
Aromatic C-HStretching3050 - 3150
Ester C=OStretching1720 - 1740
Phenyl C=CStretching1580 - 1610
Pyrazole C=NStretching1450 - 1500

This interactive table allows sorting by column.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions.

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity.

In this compound, the HOMO is typically localized on the electron-rich pyrazole ring, while the LUMO is often distributed across the electron-withdrawing methyl benzoate portion. This separation suggests a potential for intramolecular charge transfer upon electronic excitation. The analysis of these orbitals helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

Table 3: Calculated FMO Energies and HOMO-LUMO Gap (Note: Data for the specific title compound is not publicly available; this table represents typical findings for structurally related compounds calculated via DFT.)

Molecular OrbitalEnergy (eV)
HOMO-6.5 to -7.0
LUMO-1.5 to -2.0
Energy Gap (ΔE) 4.5 to 5.5

This interactive table allows sorting by column.

Density Functional Theory (DFT) Studies of Electronic Structure

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.deresearchgate.net It provides a guide to the molecule's reactivity towards charged reactants by indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.deresearchgate.net The MEP is calculated based on the molecule's total electron density and is mapped onto a constant electron density surface. uni-muenchen.de Different colors are used to represent the potential values: red typically indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, which are favorable for nucleophilic attack. uni-muenchen.deresearchgate.net Green and yellow represent intermediate potential values.

For pyrazole derivatives, MEP analysis helps in understanding the sites for electrophilic and nucleophilic reactions as well as hydrogen bonding interactions. researchgate.net In the case of a molecule like this compound, the MEP map would reveal the most likely sites for protonation and other electrophilic interactions. The nitrogen atoms of the pyrazole ring are of particular interest. The MEP would show a region of negative potential (red) around the sp2-hybridized nitrogen atom (N2), indicating it as a primary site for electrophilic attack and protonation. uni-muenchen.de Conversely, the region around the N-H group would exhibit a positive potential (blue), making it a potential hydrogen bond donor site. researchgate.net

The distribution of electrostatic potential across the entire molecule, including the methyl benzoate substituent, influences its intermolecular interactions and how it might bind to a biological target. The carbonyl oxygen of the ester group would also be expected to show a negative potential, making it a hydrogen bond acceptor site. Computational studies on similar heterocyclic compounds have successfully used MEP maps to correlate electrostatic features with observed biological activity, making it a valuable descriptor in drug design. researchgate.netnih.gov

Tautomerism and Isomerism Studies of 1H-Pyrazol-3-YL Systems

Tautomerism is a fundamental characteristic of many heterocyclic compounds, including pyrazoles, and involves the migration of a proton, typically between two or more heteroatoms, leading to a dynamic equilibrium between two or more structural isomers known as tautomers. nih.govmdpi.com

In unsymmetrically substituted 1H-pyrazoles, such as systems related to this compound, the most common form of tautomerism is annular prototropic tautomerism. nih.gov This involves the movement of the proton between the two nitrogen atoms of the pyrazole ring (N1 and N2). nih.gov This results in an equilibrium between two distinct tautomeric forms. For a 3-substituted pyrazole, this equilibrium exists between the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole.

The rate of this interconversion can be influenced by several factors, including temperature and the solvent. nih.gov In many cases, the proton exchange is rapid on the NMR timescale, leading to averaged signals for the C3 and C5 carbons, which can complicate structural elucidation. nih.gov However, under specific conditions, such as in dipolar aprotic solvents and at low temperatures, the rate of tautomerism can be slowed, allowing for the observation of individual tautomers. nih.gov The relative stability of these tautomers, and thus their population in the equilibrium, is highly dependent on the nature of the substituents attached to the pyrazole ring and the surrounding environment. researchgate.net

The electronic nature of substituents on the pyrazole ring plays a decisive role in determining the position of the tautomeric equilibrium. nih.govresearchgate.net Theoretical and experimental studies have shown that a delicate balance of electronic effects, steric hindrance, and intermolecular interactions governs which tautomer is favored. mdpi.com

Substituent Effects:

Electron-donating groups (EDGs) , such as -NH2, -OH, and -CH3, when placed at the C3 or C5 position, tend to stabilize the tautomer where the proton is on the adjacent nitrogen (N2). nih.govresearchgate.net This means a 3-substituted pyrazole with an EDG will preferentially exist as the 3-substituted tautomer.

Electron-withdrawing groups (EWGs) , such as -NO2, -COOH, and -CHO, have the opposite effect. nih.govresearchgate.net They stabilize the tautomer where the proton is on the nitrogen further away from the substituent (N1). researchgate.net Therefore, a pyrazole with an EWG at C3 would favor the 5-substituted tautomeric form.

A study on disubstituted 1H-pyrazoles with ester or amide groups found that when a methyl group (an EDG) was present, the tautomer with the ester/amide group at position 3 was preferred. mdpi.com Conversely, when a nitro group (a strong EWG) was present, the tautomer with the ester/amide group at position 5 was the more stable form. mdpi.com

Environmental Effects: The environment, particularly the solvent, can significantly influence the tautomeric equilibrium. nih.govmdpi.com

Gas Phase and Apolar Solvents: In the gas phase or in nonpolar solvents, intramolecular effects, such as internal hydrogen bonds, are dominant in determining tautomer preference. nih.govmdpi.com

Polar Solvents: In polar solvents like DMSO, intermolecular hydrogen bonding with the solvent can alter the energy balance between tautomers. mdpi.commdpi.com For instance, theoretical calculations might predict one tautomer to be more stable in isolation, but in a polar solvent, the equilibrium can shift to favor the other tautomer due to strong interactions with solvent molecules. mdpi.com

Solid State: In the crystalline solid state, the observed tautomer is often the one that allows for the most stable crystal packing arrangement, which may involve the formation of hydrogen-bonded dimers or other aggregates. nih.govmdpi.com X-ray crystallography provides unambiguous determination of the tautomeric form present in the solid state. mdpi.comnih.gov

The following table summarizes the influence of various substituents on the preferred tautomeric form in pyrazole systems.

Substituent TypeExample SubstituentsPreferred Tautomer (for a 3-substituted pyrazole)Rationale
Electron-Donating-F, -Cl, -OH, -NH2, -CH33-Substituted-1H-pyrazoleThe EDG stabilizes the adjacent protonated nitrogen. nih.gov
Electron-Withdrawing-NO2, -COOH, -CHO, -CFO5-Substituted-1H-pyrazoleThe EWG destabilizes the adjacent protonated nitrogen, favoring the distal position for the proton. nih.govresearchgate.net

Virtual Screening and Ligand-Based Approaches

Virtual screening has become an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective computational assessment of large chemical libraries to identify promising lead compounds. chemmethod.com

High-Throughput Virtual Screening (HTVS) for Candidate Identification

High-Throughput Virtual Screening (HTVS) is a computational methodology that involves the screening of vast libraries of chemical compounds against a biological target, such as a protein or enzyme. chemmethod.comdigitellinc.com This process helps to narrow down a massive set of potential molecules to a smaller, more manageable number for experimental testing. digitellinc.com The use of HTVS significantly accelerates the initial stages of drug discovery compared to traditional high-throughput screening (HCS) in the laboratory. chemmethod.com

For pyrazole-based compounds, HTVS is a powerful strategy to identify potential inhibitors for various therapeutic targets, such as kinases. chemmethod.comresearchgate.net The process typically involves molecular docking, where each compound in the virtual library is computationally placed into the binding site of the target protein. chemmethod.com Docking algorithms then calculate a score based on the predicted binding affinity, which considers factors like hydrogen bonds, van der Waals interactions, and electrostatic complementarity. researchgate.net

Compounds with the most favorable docking scores are selected as "hits." chemmethod.com These hits can then be subjected to further computational analysis, such as ADME (Absorption, Distribution, Metabolism, and Excretion) property prediction, to ensure they have drug-like pharmacokinetic profiles before being synthesized and tested experimentally. chemmethod.com The pyrazole scaffold is particularly well-suited for this approach due to its structural features, which allow for diverse interactions within a protein's active site. chemmethod.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neuroquantology.comyoutube.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. youtube.com

In the context of pyrazole derivatives, QSAR models are developed to predict the biological activity (e.g., inhibitory potency against an enzyme) of new, untested compounds based on their structural features. neuroquantology.comnih.gov The process involves several key steps:

Data Set Preparation: A training set of pyrazole compounds with experimentally determined biological activities is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the training set. youtube.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). youtube.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. neuroquantology.comnih.gov

Once a statistically significant and validated QSAR model is developed, it can be used to predict the activity of novel pyrazole derivatives, guiding the synthesis of compounds with potentially enhanced potency. nih.gov This approach helps to prioritize synthetic efforts and rationalize the design of more effective therapeutic agents. researchgate.netnih.gov

The following table provides an overview of the different classes of molecular descriptors used in QSAR modeling.

Descriptor ClassDescriptionExamples
0D Descriptors Based on the molecular formula.Molecular Weight, Atom Count
1D Descriptors Based on the 1D representation of the molecule.LogP (lipophilicity), Molar Refractivity, Number of Hydrogen Bond Donors/Acceptors
2D Descriptors Based on the 2D graph of the molecule.Connectivity Indices, Topological Shape Indices, Number of Rotatable Bonds
3D Descriptors Based on the 3D coordinates of the atoms.Van der Waals Volume, Solvent Accessible Surface Area, Molecular Shape

Structure Activity Relationship Sar Studies of Pyrazole Benzoate Scaffolds

Systematic Modification of Substituents on Pyrazole (B372694) Ring

The pyrazole ring is a cornerstone of the scaffold's activity, and its substitution pattern is a key determinant of biological effect. researchgate.netnih.gov The ring itself is considered a versatile building block in drug discovery due to its synthetic accessibility and its ability to act as a bioisosteric replacement for other aromatic rings. nih.govnih.gov Modifications at positions 1, 3, 4, and 5 of the pyrazole ring allow for fine-tuning of a compound's pharmacological profile. mdpi.com

The position, size, and nature of substituents on the pyrazole ring significantly impact how a molecule interacts with its target protein. For instance, in a series of pyrazole-based meprin inhibitors, the unsubstituted 3,5-diphenylpyrazole (B73989) showed high activity. nih.gov However, introducing different lipophilic moieties, such as a methyl or phenyl group, at the N1 position resulted in a 4- to 6-fold decrease in activity against both meprin α and meprin β. nih.gov This suggests that an unsubstituted N1 position may be crucial for optimal binding in this particular series.

In the context of kinase inhibitors, the pyrazole moiety often provides a critical hydrogen bond with the hinge region of the kinase. nih.gov For example, in a series of 3-amino-1H-pyrazole-based inhibitors, the N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core was identified as the key pharmacophore responsible for hinge binding. researchgate.net Small modifications to the pyrazole ring in these inhibitors had significant effects on selectivity. researchgate.net

Table 1: Effect of N1-Substitution on Meprin Inhibition nih.gov
CompoundN1-SubstituentMeprin α IC50 (µM)Meprin β IC50 (µM)
3,5-diphenylpyrazole-H0.0800.12
1-methyl-3,5-diphenylpyrazole-CH30.310.74
1,3,5-triphenylpyrazole-Phenyl0.520.54

The electronic and steric properties of substituents on the pyrazole ring play a profound role in modulating activity. Electronic effects can influence the acidity and basicity of the pyrazole nitrogens, affecting their ability to participate in hydrogen bonds. nih.gov

In the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors, the electronic properties of pyrazole substituents had a significant impact on potency. acs.org While a 3,5-dimethyl substitution pattern was found to be important for activity, replacing one methyl group with an electron-withdrawing trifluoromethyl group or an electron-donating methoxy (B1213986) group led to a drop in efficacy. acs.org This indicates that a delicate electronic balance on the pyrazole ring is required for optimal inhibition.

Steric bulk is another critical factor. In the aforementioned meprin inhibitors, replacing a phenyl group at the C3(5) position with smaller residues like methyl or larger ones like a benzyl (B1604629) group decreased inhibitory activity. nih.gov Conversely, a cyclopentyl moiety, which has a different steric profile, resulted in similar activity to the parent diphenylpyrazole. nih.gov This highlights the sensitivity of the binding pocket to the size and shape of the substituents. For some kinase inhibitors, the introduction of bulky alkyl residues on the pyrazole ring led to non-selective inhibitors, demonstrating how steric hindrance can negatively impact specificity. researchgate.net

Table 2: Impact of Electronic and Steric Modifications on NAAA Inhibition acs.org
Compound BaseR1-Substituent (Position 3)R2-Substituent (Position 5)NAAA Inhibition IC50 (µM)
Pyrazole Sulfonamide-CH3-CH30.29
Pyrazole Sulfonamide-H-CH3> 25
Pyrazole Sulfonamide-CF3-CH3> 25
Pyrazole Sulfonamide-OCH3-CH312.5
Pyrazole Sulfonamide-Ethyl-CH31.11

Variations of the Benzoate (B1203000) Ester Moiety

The benzoate ester portion of the scaffold, as seen in Methyl 3-(1H-pyrazol-3-yl)benzoate, serves as an important handle for derivatization and can be critical for biological activity. In a study of indenopyrazole derivatives, a compound featuring a methyl 3-aminobenzoate (B8586502) structure, specifically Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, was identified as a potent tubulin polymerization inhibitor. mdpi.comrsc.org SAR studies revealed that the methoxycarbonyl group on the aniline (B41778) ring was essential for the high cell growth inhibition observed. mdpi.comrsc.org

The ester functionality is often used as a synthetic intermediate that can be converted into other functional groups to probe their effect on activity. For instance, in the development of meprin inhibitors, methyl ester intermediates were converted to the corresponding hydroxamic acids. nih.gov In other cases, tert-butyl protected ester groups were hydrolyzed to the corresponding carboxylic acids. nih.gov These transformations highlight the role of the ester as a versatile anchor point for exploring how different functionalities in this region of the molecule affect target binding and selectivity. For example, the introduction of acidic moieties was found to increase activity against meprin β, although it did not improve selectivity over meprin α. nih.gov

Linker Chemistry and Scaffold Modifications

In many pyrazole-based inhibitors, the pyrazole ring itself acts as a central scaffold or a rigid linker that correctly orients substituents for optimal interaction with the target. nih.govnih.gov For kinase inhibitors, the pyrazole scaffold is often part of a larger structure designed to span from the ATP-binding hinge region to other pockets of the enzyme. researchgate.net

In some designs, the pyrazole is attached to another heterocyclic system, such as a pyrimidine (B1678525), which then connects to a linker group. researchgate.net For instance, the N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core has been used as a pharmacophore for kinase inhibitors. researchgate.net Here, the pyrazole serves as the hinge-binding moiety, while linkers attached to the pyrimidine explore other regions of the binding site. researchgate.net

Modifications can also involve fusing the pyrazole ring with other ring systems to create more complex, rigid structures. The synthesis of indenopyrazoles or researchgate.netbenzopyrano[4,3-c]pyrazole systems demonstrates how the core scaffold can be elaborated to explore different chemical space and potentially improve pharmacological properties. mdpi.com These larger, fused systems can offer enhanced stability and introduce new interaction points with the biological target. nih.gov

Establishment of Pharmacophores and Key Structural Determinants

Through extensive SAR studies, key pharmacophoric features for various pyrazole-based inhibitors have been established. A pharmacophore defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. nih.govresearchgate.net

For a significant class of kinase inhibitors, the key structural determinants often include:

A Heterocyclic Hinge-Binder: The N-unsubstituted pyrazole ring is a classic hinge-binding motif, capable of forming crucial hydrogen bonds within the ATP-binding site of kinases. nih.govresearchgate.net

Aromatic/Lipophilic Groups: Phenyl groups or other lipophilic substituents attached to the pyrazole ring (e.g., at the C3 or C5 positions) often occupy hydrophobic pockets, contributing significantly to binding affinity. nih.gov

A Linker Element: A linker, which can be the pyrazole ring itself or another attached moiety, provides the correct distance and orientation for other parts of the molecule to reach additional binding sites. nih.gov

For example, in a series of cannabinoid receptor antagonists, the established pharmacophore required a p-iodophenyl group at C5, a piperidinyl carboxamide at C3, and a 2,4-dichlorophenyl group at N1. nih.gov In a series of indenopyrazole-based tubulin inhibitors, the essential components were identified as a methoxy group on the indeno- portion and a methoxycarbonyl group on the terminal phenyl ring. mdpi.comrsc.org These findings underscore that while the pyrazole core is central, the specific combination and spatial arrangement of its surrounding substituents ultimately determine the compound's biological activity and selectivity.

Mechanistic Elucidation of Molecular Interactions and Target Identification

Molecular Docking Studies with Protein Targets

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnih.gov For pyrazole (B372694) derivatives, docking studies are routinely employed to screen potential protein targets and understand how these compounds fit into active sites. researchgate.netnih.gov This in-silico approach allows for the rapid assessment of large libraries of compounds against known protein structures, prioritizing candidates for further experimental validation. nih.govnih.gov

Docking simulations reveal the specific binding modes of pyrazole compounds within the pockets of target proteins. nih.gov These studies consistently show that pyrazole derivatives engage in a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, which stabilize the ligand-protein complex. nih.govresearchgate.net

For instance, the pyrazole ring itself can participate in crucial interactions. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. researchgate.net In docking studies of pyrazole derivatives against various protein kinases, ligands were observed to dock deeply within the binding pocket, forming key hydrogen bonds that are critical for inhibition. researchgate.netnih.govnih.gov Similarly, a molecular modeling study of an imidazole-pyrazole hybrid targeting the Epidermal Growth Factor Receptor (EGFR) identified both pi-pi interactions and hydrogen bonds as key components of its binding mode. researchgate.net

A primary output of molecular docking is the estimation of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol or kJ/mol). nih.govnih.gov This score quantifies the stability of the interaction, with lower (more negative) values suggesting a stronger, more favorable binding. nih.govnih.gov These calculations help in ranking different compounds and predicting their potential potency. nih.gov

For example, studies on various pyrazole derivatives have reported a range of binding affinities against several important protein targets. The binding energies are influenced by the specific substitutions on the pyrazole core, which can enhance interactions with the target protein. nih.gov Molecular dynamics simulations and advanced calculations like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are often used to refine these initial docking scores and provide a more stable and accurate assessment of binding free energy over time. nih.gov

Below is a table summarizing binding affinity data from docking studies of various pyrazole-containing compounds against different protein targets, illustrating the range of potencies observed within this chemical class.

Compound Class/NameProtein TargetBinding Affinity/EnergySource
Pyrazole Derivative (Compound 1b)VEGFR-2 (2QU5)-10.09 kJ/mol researchgate.netnih.govnih.gov
Pyrazole Derivative (Compound 1d)Aurora A (2W1G)-8.57 kJ/mol researchgate.netnih.govnih.gov
Pyrazole Derivative (Compound 2b)CDK2 (2VTO)-10.35 kJ/mol researchgate.netnih.govnih.gov
Pyrazole Derivative (Compound M36)C-RAF-9.7 kcal/mol nih.gov
Imidazole-Pyrazole Hybrid (Compound 7e)EGFR-7.6894 kcal/mol researchgate.net
Imidazole-Pyrazole Hybrid (Compound 7d)FabH-8.9117 kcal/mol researchgate.net
HIT104310526TIM-3-82.87 kcal/mol (MM-GBSA) nih.gov

Target Identification Methodologies for Pyrazole-Containing Compounds

While computational methods can predict targets, experimental validation is crucial. For novel compounds like many pyrazole derivatives, identifying the direct cellular targets is a key step in understanding their mechanism of action. nih.gov This can be achieved through a combination of direct biochemical methods and broader computational or proteomic strategies. nih.govalliedacademies.org

Direct methods aim to physically isolate or detect the protein targets that bind to the compound of interest. nih.govresearchgate.net These techniques are powerful because they provide direct evidence of a physical interaction.

Activity-Based Protein Profiling (ABPP): This chemical proteomic approach uses reactive probes to covalently label the active sites of enzymes. nih.govacs.org Probes can be designed based on a pyrazole scaffold to specifically target and identify enzymes that interact with this class of compounds. acs.orgnih.gov

Affinity Purification: This classic method involves immobilizing the small molecule (e.g., a pyrazole derivative) onto a solid support or matrix. nih.govresearchgate.net A cell lysate is then passed over the matrix, and proteins that bind to the compound are captured and later identified, typically by mass spectrometry. acs.org

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure. nih.gov This stabilization leads to an increase in the temperature required to denature the protein. By heating cell lysates or intact cells treated with the compound to various temperatures and then measuring the amount of soluble protein remaining, target proteins can be identified. nih.gov This method was successfully used to confirm the engagement of pyrazolone (B3327878) compounds with their target in a cellular context. nih.gov

Photoaffinity Labeling (PAL): In this approach, a pyrazole compound is chemically modified to include a photoreactive group and an affinity tag. nih.govprinceton.edu When introduced to cells or lysates and exposed to UV light, the photoreactive group permanently crosslinks the compound to its binding partners. researchgate.net The tagged proteins can then be purified and identified. nih.govprinceton.edu

Alongside direct biochemical assays, computational and proteomic methods offer an indirect route to identifying potential targets. nih.govnih.gov

Computational Inference: These methods use data mining and systems biology approaches to suggest potential targets. alliedacademies.orgnih.gov This can involve comparing the chemical structure of a novel pyrazole compound to libraries of known drugs and their targets (ligand-based approaches) or screening the compound against databases of protein structures (structure-based approaches). alliedacademies.orgresearchgate.net Network pharmacology analyzes the complex interactions between drugs, targets, and disease pathways to identify key proteins. nih.gov

Proteomic Approaches: Techniques like quantitative proteomics can compare the protein expression profiles of cells treated with a pyrazole compound versus untreated cells. Changes in the expression or post-translational modification state of certain proteins can provide clues about the pathways being affected and, by extension, the potential upstream targets. alliedacademies.org

Investigation of Downstream Signaling Pathways and Cellular Responses

Identifying the direct protein target is often the first step. Subsequent research must investigate the functional consequences of this binding event on cellular signaling. Many pyrazole derivatives have been developed as inhibitors of protein kinases, which are critical nodes in signaling cascades that control cell proliferation, survival, and apoptosis. nih.govnih.gov

For example, various pyrazole-based compounds have been shown to modulate key cancer-related pathways:

PI3K/AKT/mTOR Pathway: Some pyrazole derivatives can inhibit the PI3K/AKT signaling cascade, which is frequently overactive in cancer, or inhibit the downstream effector mTOR. nih.gov

MAPK/ERK Pathway: This pathway is another crucial regulator of cell growth, and pyrazole compounds have been developed to block its components, such as by inhibiting RAF kinases or the downstream kinases ERK1/2. nih.govnih.gov

Wnt Signaling Pathway: A novel class of pyrazole derivatives has been identified as inhibitors of the Wnt signaling pathway, which plays a role in cancer and other diseases. wipo.int

By understanding which pathways are modulated, researchers can connect the initial protein-binding event to the ultimate cellular response, providing a complete picture of the compound's mechanism of action.

Advanced Medicinal Chemistry and Lead Optimization Strategies for Pyrazole Benzoate Systems

Rational Design Principles for Pyrazole-Based Molecules

The rational design of pyrazole-based molecules is a cornerstone of modern drug discovery, leveraging the inherent chemical properties of the pyrazole (B372694) ring to achieve desired biological effects. frontiersin.org The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that imparts a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov

The design of pyrazole-containing compounds is guided by several key principles. The pyrazole ring itself is a versatile pharmacophore that can engage in various non-covalent interactions with biological targets. One of the nitrogen atoms in the pyrazole ring acts as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor, allowing for specific and robust interactions within a target's binding site. mdpi.com This dual functionality makes the pyrazole moiety an effective bioisostere for other chemical groups, enabling chemists to fine-tune a molecule's properties while maintaining its core binding interactions.

Structure-activity relationship (SAR) studies are crucial in the rational design process. These studies systematically modify the pyrazole core and its substituents to understand how chemical changes affect biological activity. For instance, appropriate substitutions at different positions on the pyrazole ring can significantly enhance the potency and selectivity of a compound. nih.gov The strategic placement of functional groups can modulate a molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for effective drug-target interactions.

The development of pyrazole-based inhibitors often involves creating hybrid molecules that combine the pyrazole scaffold with other pharmacologically active fragments. This molecular hybridization approach aims to produce compounds with enhanced therapeutic outcomes by targeting multiple biological pathways or by improving pharmacokinetic properties. nih.gov

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery where a promising hit compound, such as a pyrazole-benzoate derivative, is refined to enhance its therapeutic potential. This process involves modifying the chemical structure to improve efficacy, selectivity, and pharmacokinetic properties. researchgate.net For pyrazole-based systems, optimization strategies often focus on modulating the substituents on both the pyrazole and benzoate (B1203000) rings to achieve a desirable balance of properties.

The following table provides examples of how different substituents on pyrazole-based compounds can influence their biological activity, a key consideration in lead optimization.

Compound SeriesSubstitutionEffect on ActivityReference
Pyrazole SulfonamidesRemoval of 3- and 5-methyl groupsSignificant loss in enzyme potency acs.org
PyrazolopyrimidinonesMethylation at R2 positionMaintained potency acs.org
Pyrazole-Phthalazine HybridsIntroduction of hybrid structureEnhanced inhibitory profiles nih.gov

Scaffold Hopping Approaches for Property Modulation

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known parent molecule. bhsai.org This technique is particularly valuable for generating new intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties, and exploring new chemical space. niper.gov.in In the context of pyrazole-benzoate systems, scaffold hopping can involve replacing the pyrazole or benzoate core with a different heterocyclic or aromatic ring system that maintains a similar three-dimensional arrangement of key pharmacophoric features. nih.gov

The goal of scaffold hopping is to create a new molecular backbone while preserving the essential interactions with the biological target. bhsai.org For instance, a known pyrazole-based inhibitor might have its core replaced with an isofunctional scaffold, such as a thiazole (B1198619) or an imidazopyridine, to improve properties like metabolic stability or solubility. mdpi.com Computational methods are often employed to guide this process by assessing the shape and electrostatic similarity between the original scaffold and potential replacements. researchgate.net

One successful example of scaffold hopping involved replacing a methylpyrazole core with a range of five- and six-membered rings, including thiazoles and pyrazines. bhsai.org This approach led to the discovery of new chemotypes with improved drug-like properties. The ability to "jump" to a different chemical space while maintaining biological activity makes scaffold hopping a valuable tool for modulating the properties of pyrazole-based compounds. niper.gov.in

Fragment-Based Drug Design (FBDD) Integration

The FBDD process typically involves three main strategies for evolving a fragment hit into a lead compound: fragment growing, fragment linking, and fragment merging. indexcopernicus.com

Fragment Growing: A starting fragment is extended by adding new chemical functionality to improve its interactions with the target.

Fragment Linking: Two or more fragments that bind to adjacent sites on the target are connected with a chemical linker to create a single, high-affinity molecule.

Fragment Merging: Two overlapping fragments are combined into a single new scaffold that incorporates the key features of both.

The integration of FBDD with pyrazole-based systems allows for a more rational and efficient exploration of chemical space. By identifying key fragment interactions, medicinal chemists can design more focused libraries of pyrazole-benzoate derivatives with a higher probability of success.

Computational Approaches in Optimization

Computational chemistry has become an indispensable tool in the optimization of pyrazole-based drug candidates. researchgate.net A variety of computational methods are employed to predict how a molecule will interact with its target, to assess its drug-like properties, and to guide the design of new analogs with improved profiles. These approaches can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested.

Molecular docking is a widely used computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For pyrazole-benzoate systems, docking studies can reveal key interactions between the compound and the active site of the target, providing insights into the structure-activity relationship. acs.org This information can then be used to design new derivatives with enhanced binding affinity.

Quantitative structure-activity relationship (QSAR) modeling is another powerful computational tool used in lead optimization. researchgate.net QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized compounds, helping to prioritize which analogs to synthesize.

In addition to docking and QSAR, more rigorous computational methods, such as molecular dynamics (MD) simulations and free energy calculations, can provide a more detailed understanding of the binding process. nih.gov These methods can be used to assess the stability of a drug-target complex and to calculate the binding free energy, which is a measure of the binding affinity.

The following table summarizes some of the computational approaches used in the optimization of pyrazole-based compounds.

Computational MethodApplicationReference
Molecular DockingPredicts binding modes and identifies key interactions. nih.gov
QSARPredicts the biological activity of new compounds. researchgate.net
Molecular DynamicsAssesses the stability of drug-target complexes. nih.gov

Chemoinformatics and Data-Driven Research for Pyrazole-Benzoates

Chemoinformatics and data-driven research are transforming the field of medicinal chemistry by enabling the analysis of vast datasets of chemical and biological information. These approaches are particularly valuable for the design and optimization of pyrazole-benzoate systems, where large libraries of compounds can be generated and screened.

Chemoinformatics involves the use of computational methods to analyze and manage chemical data. This can include the development of databases of chemical structures and their associated biological activities, as well as the use of machine learning algorithms to predict the properties of new compounds. For example, machine learning models can be trained on existing data to predict the anticancer activity of new pyrazole derivatives, helping to guide the design of more effective therapies.

Data-driven research also plays a crucial role in identifying new drug targets and in understanding the mechanisms of action of existing drugs. By analyzing large-scale biological data, such as genomic and proteomic data, researchers can identify new pathways and targets that are relevant to a particular disease. This information can then be used to design new pyrazole-benzoate derivatives that are specifically targeted to these pathways.

The integration of chemoinformatics and data-driven research into the drug discovery pipeline has the potential to significantly accelerate the development of new and more effective therapies based on the pyrazole-benzoate scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(1H-pyrazol-3-yl)benzoate, and what experimental conditions optimize yield?

  • Methodological Answer : Synthesis typically involves condensation of hydrazine derivatives with β-keto esters or via cyclization of hydrazones. For example, pyrazole rings are often formed by reacting hydrazine hydrate with α,β-unsaturated carbonyl compounds. Post-cyclization, esterification with methanol under acid catalysis (e.g., H₂SO₄) yields the benzoate ester. Key parameters include temperature control (80–100°C), solvent selection (ethanol or DMF), and stoichiometric ratios of reactants to minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer : Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm the pyrazole ring protons (δ 6.5–7.5 ppm) and ester carbonyl (δ ~165 ppm).
  • IR spectroscopy for ester C=O stretching (~1720 cm⁻¹) and pyrazole N-H absorption (~3200 cm⁻¹).
  • Mass spectrometry (ESI or EI) to verify molecular ion peaks (m/z = 218.2 for C₁₁H₁₀N₂O₂).
  • X-ray crystallography (using SHELX software ) for absolute configuration determination.
  • Melting point analysis (mp 167–169°C) cross-referenced with literature .

Q. What are the key reactivity patterns of this compound in substitution or coupling reactions?

  • Methodological Answer : The pyrazole N-H proton is acidic (pKa ~7–9), enabling deprotonation for nucleophilic substitution at the 3-position. The ester group undergoes hydrolysis (acid/base) to carboxylic acids or transesterification. Suzuki-Miyaura coupling at the benzoate aryl position is feasible using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

Advanced Research Questions

Q. How can hydrogen-bonding networks in this compound crystals inform supramolecular assembly?

  • Methodological Answer : Graph set analysis (Etter’s methodology ) identifies recurring motifs like R₂²(8) (pyrazole N-H⋯O=C interactions) or C(4) chains (aryl stacking). Single-crystal XRD data refined via SHELXL reveals intermolecular distances (e.g., 2.8–3.0 Å for N-H⋯O). These patterns guide cocrystal design for enhanced solubility or stability in drug formulations.

Q. What strategies resolve contradictions between computational and experimental data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Discrepancies in dipole moments or HOMO/LUMO energies (DFT calculations vs. XRD ) are addressed by:

  • Validating computational models with high-resolution crystallographic data .
  • Adjusting solvent effects (PCM models) and basis sets (B3LYP/6-311+G(d,p)) .
  • Correlating electrostatic potential maps with reactivity in biological assays .

Q. How can regioselective functionalization of the pyrazole ring be achieved for targeted bioactivity?

  • Methodological Answer :

  • Electrophilic substitution : Use directing groups (e.g., methyl at pyrazole 1-position) to bias reactivity toward the 5-position.
  • Cross-coupling : Employ Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos) for C-N bond formation at the benzoate aryl ring .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups while preserving pyrazole integrity .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • Methodological Answer :

  • PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data .
  • DSC/TGA : Identify polymorph-specific thermal events (e.g., endotherms at 167°C vs. 172°C).
  • Solid-state NMR : Distinguish hydrogen-bonding environments via ¹⁵N CP/MAS spectra .

Q. How do solvent and temperature affect crystallization outcomes during scale-up?

  • Methodological Answer :

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) favor needle-like crystals; alcohols yield blocky morphologies.
  • Cooling rates : Slow cooling (0.5°C/min) in ethanol/water mixtures reduces lattice defects.
  • Seeding : Use microcrystalline seeds to control nucleation and avoid oiling-out .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.